

improving catalytic performance of Pt-Co by controlling atomic arrangement

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Platinum-cobalt*

Cat. No.: *B8599474*

[Get Quote](#)

Technical Support Center: Optimizing Pt-Co Catalytic Performance

Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving the catalytic performance of **Platinum-Cobalt** (Pt-Co) alloys. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs) Synthesis and Preparation

Q1: My Pt-Co nanoparticles are agglomerating during synthesis. How can I prevent this?

A1: Nanoparticle agglomeration is a common issue. Here are several strategies to mitigate it:

- **Protective Ligands/Capping Agents:** Employ organic ligands or capping agents during the synthesis process. These molecules adsorb to the nanoparticle surface, creating a protective layer that prevents aggregation.
- **Support Material:** Dispersing the nanoparticles on a high-surface-area support material, such as carbon black, can physically separate the particles.[\[1\]](#)

- Control of Reaction Kinetics: Carefully control the reaction temperature and precursor addition rate. Rapid reduction can lead to uncontrolled growth and agglomeration.
- Post-Synthesis Treatment: A gentle washing and drying procedure after synthesis is crucial to remove excess reagents that might contribute to aggregation.

Q2: I'm struggling to achieve a consistent and ordered atomic arrangement in my Pt-Co alloys. What factors are most critical?

A2: Achieving a specific atomic arrangement, such as the highly active L10 ordered phase, requires precise control over post-synthesis treatment. Key factors include:

- Annealing Temperature and Duration: The annealing temperature and time are the most critical parameters for inducing atomic ordering. The optimal conditions depend on the nanoparticle size, composition, and the support material.[\[2\]](#) High temperatures provide the necessary thermal energy for atoms to rearrange into an ordered lattice.[\[1\]](#)
- Atmosphere: The annealing atmosphere (e.g., inert gas, reducing environment like H₂) can significantly influence the final structure and prevent oxidation.
- Cooling Rate: A slow cooling rate after annealing can promote the formation of more stable, ordered phases.

Q3: How can I create a core-shell structure with a Pt-rich shell and a Co-rich core?

A3: Synthesizing Pt-Co core-shell nanoparticles is a powerful strategy to enhance both activity and durability.[\[3\]](#)[\[4\]](#)[\[5\]](#) Common methods include:

- Sequential Reduction: This involves first synthesizing Co nanoparticles (the core) and then reducing a Pt precursor onto their surface.[\[6\]](#)
- Galvanic Replacement: A pre-synthesized Co nanoparticle can be used as a template, where a Pt salt is added, and Pt atoms replace Co atoms on the surface through a galvanic reaction.[\[7\]](#)
- Dealloying/Acid Leaching: Start with a randomly alloyed Pt-Co nanoparticle and then selectively dissolve the less noble Co from the surface layers using an acid treatment.[\[6\]](#)[\[8\]](#)

This leaves a Pt-enriched shell.

Characterization

Q4: My X-ray Diffraction (XRD) patterns for the ordered Pt-Co phase are not showing clear superlattice peaks. What could be the issue?

A4: The absence or weakness of superlattice peaks (e.g., (110) for the L10 phase) in XRD can be due to several factors:

- Low Degree of Ordering: The annealing process may not have been sufficient to induce a high degree of atomic ordering. Consider optimizing the annealing temperature and duration.
- Small Nanoparticle Size: For very small nanoparticles, XRD peaks can be broad, making it difficult to resolve the weaker superlattice peaks.
- Instrumental Limitations: Ensure you are using a high-resolution diffractometer and appropriate scan parameters (e.g., slow scan speed, small step size) to detect subtle peaks.

Q5: I'm observing a significant loss of Cobalt after acid leaching. How can I better control this process?

A5: While some Co loss is intended during the formation of a Pt-skin layer, excessive leaching can be detrimental. To control this:

- Acid Concentration and Temperature: Use a milder acid or a lower concentration and perform the leaching at a controlled, lower temperature.
- Leaching Time: Carefully monitor the leaching time. Shorter durations will remove less Co.
- Electrochemical Leaching: For more precise control, electrochemical dealloying can be employed, where the potential is carefully controlled to selectively dissolve Co.[\[2\]](#)

Performance and Durability

Q6: The initial mass activity of my Pt-Co catalyst is high, but it degrades quickly during durability testing. What are the likely causes and solutions?

A6: Rapid degradation is often linked to the dissolution of cobalt and changes in the nanoparticle structure.[6]

- Cobalt Leaching: The acidic environment in a fuel cell can cause Co to leach out from the alloy, leading to a loss of the beneficial electronic and strain effects.[6] Creating a stable Pt shell can mitigate this.[6]
- Particle Aggregation and Detachment: The nanoparticles can migrate and coalesce on the carbon support, reducing the electrochemically active surface area (ECSA). Using a more corrosion-resistant carbon support or anchoring the nanoparticles more strongly can help.
- Surface Oxidation: The formation of platinum oxides on the surface can block active sites. Modifying the electronic structure of Pt by alloying with Co can help to suppress this.

Q7: How does the atomic arrangement of Pt and Co atoms influence the catalytic activity for the Oxygen Reduction Reaction (ORR)?

A7: The atomic arrangement has a profound impact on the electronic and geometric properties of the catalyst, which in turn dictates its ORR activity:

- Electronic Effect: The presence of Co atoms near Pt atoms modifies the electronic structure of Pt (specifically the d-band center), which can optimize the binding energy of oxygen intermediates, leading to enhanced ORR kinetics.[6][9]
- Strain Effect: The difference in atomic size between Pt and Co creates lattice strain, which also influences the binding of oxygen species. A compressive strain on the Pt surface is generally considered beneficial.[6]
- Ensemble Effect: The specific arrangement of Pt and Co atoms on the surface can create unique active sites with enhanced catalytic properties.

Troubleshooting Guides

Issue: Low Catalytic Activity

Symptom	Possible Cause	Troubleshooting Step
Low mass activity and specific activity.	Incomplete removal of surface ligands from synthesis.	Implement a thorough cleaning procedure, such as plasma treatment or thermal annealing, to remove residual organic ligands.
Non-optimal Pt:Co atomic ratio.	Systematically vary the Pt:Co precursor ratio during synthesis to find the optimal composition.	
Poorly controlled atomic arrangement (disordered alloy).	Optimize the post-synthesis annealing process (temperature, time, atmosphere) to promote the formation of ordered intermetallic phases like L10.	
Inefficient formation of a Pt-skin layer.	If using an acid leaching step, optimize the acid concentration, temperature, and duration to achieve a Pt-rich surface without excessive Co dissolution. [6]	

Issue: Poor Catalyst Durability

Symptom	Possible Cause	Troubleshooting Step
Significant drop in ECSA after accelerated durability testing.	Nanoparticle aggregation or detachment from the carbon support.	Use a carbon support with a higher surface area and more anchoring sites. Consider functionalizing the carbon support to improve nanoparticle adhesion.
Carbon support corrosion.	Employ a more graphitic or corrosion-resistant carbon support.	
Significant decrease in mass activity after durability testing.	Dissolution of cobalt from the alloy.	Synthesize core-shell nanoparticles with a protective Pt shell to minimize Co leaching. ^[6] Annealing to form a more stable intermetallic phase can also improve Co retention. ^[10]
Ostwald ripening (growth of larger particles at the expense of smaller ones).	Synthesize nanoparticles with a more uniform size distribution. A protective coating on the nanoparticles can also inhibit Ostwald ripening. ^[5]	

Quantitative Data Summary

The following table summarizes the performance of various Pt-Co catalysts with different atomic arrangements for the Oxygen Reduction Reaction (ORR).

Catalyst	Structure	Mass Activity (A/mgPt)	Specific Activity (mA/cm ²)	Half-Wave Potential (V vs. RHE)	Reference
Pt/C (Commercial)	Disordered	~0.15	~0.23	-	[11]
"Pt3Co" (Acid-leached)	Pt-rich/Pt-poor regions	~0.7 mA/cm ² Pt at 0.9V	-	-	[8]
"Pt3Co" (Annealed)	Surface Pt segregation	~1.4 mA/cm ² Pt at 0.9V	-	-	[8]
H-PtCo	Co-rich sub-surface	-	-	0.926	[6]
C-PtCo	Random alloy	-	-	0.923	[6]
Pt-Co@Pt Octahedral	Intermetallic core, Pt shell	2.82	9.16	-	[12]
Pt3Co@Pt/C	Ordered core-shell	-	0.72	-	[4]
PtFe@NC/S WCNHs (H2-9h)	Ordered fct-PtFe	1.53 (at 0.9V)	3.61 (at 0.9V)	-	[1]

Experimental Protocols

Protocol 1: Synthesis of Monodisperse Pt-Co Nanocrystals

This protocol is adapted from a method for producing Pt-Co nanocrystals with controlled composition.

- Precursor Preparation: Prepare stock solutions of platinum(II) acetylacetone (Pt(acac)₂) and cobalt(II) acetylacetone (Co(acac)₂) in a suitable organic solvent (e.g., oleylamine and

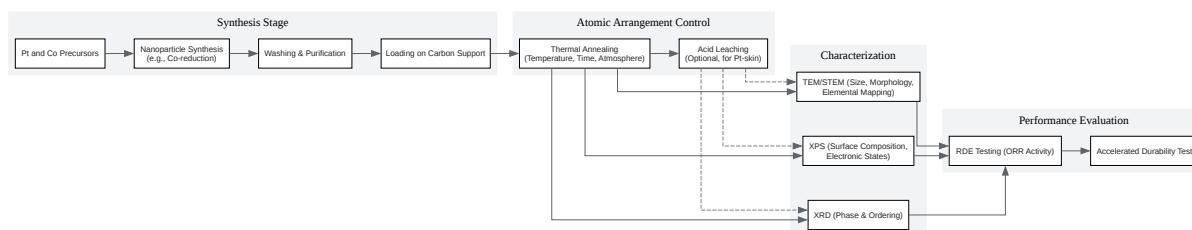
oleic acid). The ratio of the Pt and Co precursors is adjusted to achieve the desired final composition.

- Reaction: In a three-neck flask equipped with a condenser and a thermocouple, heat the solvent to a specific temperature (e.g., 240 °C) under an inert atmosphere (e.g., argon).
- Injection: Rapidly inject the precursor solution into the hot solvent.
- Growth: Allow the reaction to proceed for a set amount of time (e.g., 30 minutes) to allow for nanoparticle nucleation and growth.
- Isolation and Cleaning: Cool the reaction mixture to room temperature. Add a non-solvent (e.g., ethanol) to precipitate the nanoparticles. Centrifuge the mixture to collect the nanoparticles and wash them multiple times with a mixture of a non-solvent and a solvent (e.g., ethanol and hexane) to remove excess ligands and unreacted precursors.
- Carbon Support Loading: Disperse the cleaned nanoparticles in a solvent and mix with a carbon support material. Remove the solvent by evaporation.
- Ligand Removal: Treat the carbon-supported nanoparticles with a method like plasma treatment or thermal annealing to remove the surface ligands before electrochemical testing.

Protocol 2: Inducing Atomic Ordering via Thermal Annealing

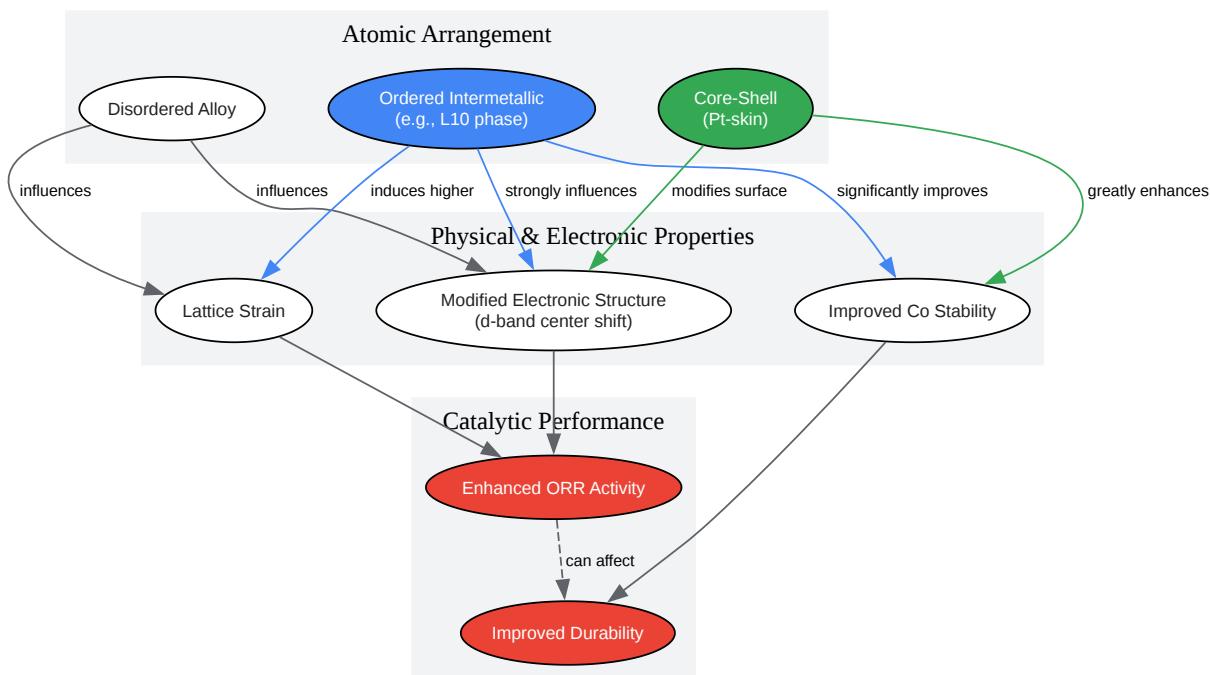
This protocol describes a general procedure for transforming disordered Pt-Co alloy nanoparticles into an ordered intermetallic phase.

- Sample Preparation: Place the carbon-supported Pt-Co nanoparticles in a tube furnace.
- Atmosphere Control: Purge the furnace with an inert gas (e.g., Argon) or a reducing gas mixture (e.g., H₂/Ar) to prevent oxidation during heating.
- Heating Ramp: Ramp the temperature to the desired annealing temperature (e.g., 600-800 °C) at a controlled rate.


- Annealing: Hold the sample at the annealing temperature for a specific duration (e.g., 1-9 hours). The optimal time and temperature will depend on the specific catalyst composition and desired degree of ordering.[1]
- Cooling: Allow the furnace to cool down to room temperature. A slow cooling rate is often preferred to promote the formation of the ordered phase.

Protocol 3: Electrochemical Evaluation of ORR Activity

This protocol outlines the standard rotating disk electrode (RDE) method for assessing the ORR performance of the catalysts.


- Ink Preparation: Prepare a catalyst ink by dispersing a known amount of the carbon-supported Pt-Co catalyst in a mixture of deionized water, isopropanol, and a small amount of Nafion® solution. Sonicate the mixture to ensure a homogeneous dispersion.
- Working Electrode Preparation: Deposit a specific volume of the catalyst ink onto the glassy carbon tip of the RDE and let it dry to form a thin film.
- Electrochemical Cell Setup: Use a standard three-electrode electrochemical cell consisting of the prepared RDE as the working electrode, a platinum wire or coil as the counter electrode, and a reference electrode (e.g., Ag/AgCl or a reversible hydrogen electrode - RHE).
- Electrolyte: Use an oxygen-saturated acidic electrolyte, typically 0.1 M HClO4.[6][13]
- Cyclic Voltammetry (CV): Perform CV scans in a nitrogen-saturated electrolyte to determine the ECSA by integrating the charge associated with hydrogen underpotential deposition (H-upd).
- Linear Sweep Voltammetry (LSV): Perform LSV scans in an oxygen-saturated electrolyte at various rotation speeds (e.g., 400, 900, 1600, 2500 rpm) to obtain the ORR polarization curves.[13]
- Data Analysis: Analyze the polarization curves to determine key performance metrics such as the half-wave potential, mass activity, and specific activity.

Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for synthesis, control of atomic arrangement, and evaluation of Pt-Co catalysts.

[Click to download full resolution via product page](#)

Caption: Relationship between atomic arrangement, properties, and catalytic performance of Pt-Co alloys.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. jelectrochem.xmu.edu.cn [jelectrochem.xmu.edu.cn]
- 10. experts.illinois.edu [experts.illinois.edu]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [improving catalytic performance of Pt-Co by controlling atomic arrangement]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8599474#improving-catalytic-performance-of-pt-co-by-controlling-atomic-arrangement\]](https://www.benchchem.com/product/b8599474#improving-catalytic-performance-of-pt-co-by-controlling-atomic-arrangement)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com